molecular formula C8H7BrF2O B1321334 5-Bromo-1-ethoxy-2,3-difluorobenzene CAS No. 204654-92-2

5-Bromo-1-ethoxy-2,3-difluorobenzene

Cat. No. B1321334
M. Wt: 237.04 g/mol
InChI Key: UMGBWRBQWZTQMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex halogenated aromatic compounds often involves nucleophilic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a series of reactions including methoxylation, oxidation, nucleophilic substitution, and bromination to achieve the desired product . These methods suggest that the synthesis of 5-Bromo-1-ethoxy-2,3-difluorobenzene could potentially be carried out through similar pathways involving strategic functional group transformations and halogenation steps.

Molecular Structure Analysis

The molecular structures of halogenated aromatic compounds are often determined using spectroscopic methods and X-ray crystallography. For example, the molecular structures of various phosphorus-containing fluorinated benzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . The crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene was also determined by X-ray diffraction, showing two stable crystalline phases . These techniques could be applied to determine the molecular structure of 5-Bromo-1-ethoxy-2,3-difluorobenzene, providing insights into its conformation and stability.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds is influenced by the presence of substituents that can either activate or deactivate the aromatic ring towards further chemical reactions. For instance, the tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate was synthesized through a reaction involving bismuth, benzenesulfonic acid, and hydrogen peroxide . The study of competitive molecular recognition of bromo derivatives of dihydroxybenzoic acid with N-donor compounds also highlights the importance of functional groups in determining the reactivity and interaction of halogenated aromatics . These findings suggest that the ethoxy and difluoro substituents in 5-Bromo-1-ethoxy-2,3-difluorobenzene would play a significant role in its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatics are closely related to their molecular structure. The spectroscopic analysis of 1-bromo-2,3,5,6-tetramethylbenzene provided information on its molecular conformation and vibrational spectra, which are essential for understanding its physical properties . The technological study for the synthesis of 1-bromo-2,4-difluorobenzene aimed to develop an economical method with high yield and purity, indicating the importance of optimizing synthesis conditions to achieve desirable physical and chemical properties . These studies underscore the need for detailed analysis to predict the properties of 5-Bromo-1-ethoxy-2,3-difluorobenzene, which would likely exhibit unique characteristics due to its specific halogenation pattern and ethoxy group.

Scientific Research Applications

  • Biological Potential of Indole Derivatives

    • Field : Pharmaceutical Sciences
    • Application : Indole derivatives, which can be synthesized using bromo-difluorobenzene compounds, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Methods : The synthesis of indole derivatives involves various chemical reactions, including electrophilic substitution due to excessive π-electrons delocalization .
    • Results : Indole derivatives have shown diverse biological activities and have potential for new therapeutic possibilities .
  • α-Glucosidase Inhibitors

    • Field : Medicinal Chemistry
    • Application : 5-bromo-2-aryl benzimidazole derivatives, which can be synthesized using bromo-difluorobenzene compounds, have been evaluated as potential inhibitors of α-glucosidase enzyme .
    • Methods : The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out and characterized by different spectroscopic techniques .
    • Results : Twenty-three compounds out of twenty-five showed excellent to moderate α-glucosidase inhibitory activities in the range of IC50=12.4–103.2 μM .

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

5-bromo-1-ethoxy-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGBWRBQWZTQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611764
Record name 5-Bromo-1-ethoxy-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-ethoxy-2,3-difluorobenzene

CAS RN

204654-92-2
Record name 5-Bromo-1-ethoxy-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500 ml three neck flask provided with a stirrer, thermometer, and cooling tube were added 25.0 g (118.5 mmol) of 3,4,5-trifluorobromobenzene, 19.9 g (355.5 mmol) of potassium hydroxide, and 20 ml of ethanol, and heated to reflux while being stirred for 3 hours. After finishing of the reaction, unreacted ethanol was distilled off under a reduced pressure, 200 ml of water was added thereto, and it was extracted with 200 ml of diethyl ether. The extract was washed with water (150 ml) thrice and dried over anhydrous magnesium sulfate. The colorless oily product in an amount of 27.8 g which was obtained by distilling off the solvent was purified by silica gel column chromatography (eluent: heptane, Rf=0.36) to obtain 23.3 g of colorless oily 3,4-difluoro-5-ethoxybromobenzene.
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
19.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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